1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
Description
Properties
IUPAC Name |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8/h2-5,7,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZIMAZQYDNFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, also known as (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine (CAS Number: 2089671-68-9), is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 201.20 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 2089671-68-9 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can act as monoamine reuptake inhibitors. This suggests potential antidepressant properties for this compound.
- Anxiolytic Effects : The compound may also possess anxiolytic effects due to its influence on neurotransmitter systems.
The mechanism of action of this compound is believed to involve the modulation of neurotransmitter levels in the brain. Specifically, it may inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.
Case Studies and Research Findings
A series of studies have explored the biological activity of related compounds. Here are some notable findings:
- Study on Antidepressant Effects :
- Anxiolytic Properties :
- Neuropharmacological Studies :
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-amine (4-FA)
Molecular Formula : C₉H₁₂FN
Key Differences :
- Lacks the trifluoromethyl (-CF₃) group.
- Simpler amine structure without a benzyl substituent.
Pharmacological Relevance : - Known as a psychoactive substance with serotonin and dopamine reuptake inhibition .
- Lower metabolic stability compared to the trifluoromethylated analog due to absence of fluorine shielding .
N-Methyl-1-(4-fluorophenyl)propan-2-amine (4-FMA)
Molecular Formula : C₁₀H₁₄FN
Key Differences :
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
Molecular Formula : C₁₀H₁₂F₃N
Key Differences :
1-(4-Fluorophenyl)-2-methylpropan-2-amine
Molecular Formula : C₁₀H₁₃FN
Key Differences :
- Branched methyl groups on the propan-2-amine.
- Lacks fluorine atoms on the amine side chain.
Physicochemical Properties :
Structural and Functional Analysis Table
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
- Receptor Interactions: The 4-fluorobenzyl group may enhance affinity for monoamine transporters (e.g., serotonin, dopamine) due to aromatic stacking interactions .
- Synthetic Accessibility : The target compound’s synthesis (76% yield) is more efficient than multi-step routes for analogs like N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine .
Preparation Methods
Preparation Methods
Reductive Amination: The Primary Synthetic Route
The most widely reported method for synthesizing 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine involves reductive amination between 1,1,1-trifluoroacetone and 4-fluorobenzylamine . This reaction proceeds via the following steps:
- Condensation : The ketone (1,1,1-trifluoroacetone) reacts with the primary amine (4-fluorobenzylamine) to form an imine intermediate.
- Reduction : The imine is reduced to the corresponding secondary amine using a hydride donor.
Typical Reaction Conditions :
- Solvent : Methanol or ethanol (polar protic solvents enhance imine formation).
- Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce imines in the presence of ketones.
- Temperature : Room temperature to 40°C, avoiding excessive heat to prevent side reactions.
- Reaction Time : 12–24 hours for complete conversion.
Mechanistic Insights :
The reaction’s selectivity arises from the ability of NaBH₃CN to protonate the imine intermediate, forming a more reactive species for reduction. The trifluoromethyl group’s electron-withdrawing nature stabilizes the intermediate, favoring high yields (typically 70–85%).
Example Procedure :
- Dissolve 1,1,1-trifluoroacetone (10 mmol) and 4-fluorobenzylamine (10 mmol) in methanol (30 mL).
- Add NaBH₃CN (12 mmol) slowly at 0°C.
- Stir the mixture at room temperature for 18 hours.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.
Alternative Synthetic Routes
While reductive amination dominates, alternative methods have been explored:
Leuckart-Wallach Reaction
This method involves reacting 1,1,1-trifluoroacetone with 4-fluorobenzylamine in the presence of formic acid as both a catalyst and reducing agent. However, yields are lower (~50%) due to competing decomposition pathways.
Catalytic Hydrogenation
Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) or Raney nickel has been attempted, but the trifluoromethyl group’s steric bulk often impedes catalyst accessibility, resulting in incomplete reduction.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer efficiency. Key advantages include:
- Reduced Reaction Time : Residence times of 1–2 hours vs. 18–24 hours in batch systems.
- Higher Purity : Minimized side reactions through precise temperature control.
- Scalability : Outputs exceeding 100 kg/day with consistent quality.
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Temperature | 30–35°C |
| Pressure | 1–2 bar |
| Catalyst | Immobilized NaBH₃CN on silica |
Purification and Isolation
Crude product purification is critical due to residual starting materials and reducing agents. Two primary methods are employed:
Column Chromatography
- Stationary Phase : Silica gel (60–120 mesh).
- Eluent : Hexane/ethyl acetate (8:2 to 7:3 gradient).
- Purity : >98% after purification.
Crystallization
- Solvent System : Ethanol/water (4:1).
- Yield : 60–70% with 99% purity.
Comparison of Methods :
| Method | Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Column Chromatography | >98 | 70–85 | Moderate |
| Crystallization | 99 | 60–70 | High |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 3.75 (s, 2H, CH₂N), 2.95 (q, 1H, J = 6.5 Hz, CH), 1.45 (d, 3H, J = 6.5 Hz, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (CF₃), -115.2 (Ar-F).
Mass Spectrometry
- ESI-MS : m/z 222.09 [M+H]⁺, calculated 221.19.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
